1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
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Description
1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Complexation Studies
Research has focused on the association between various urea derivatives and other molecules, highlighting the role of hydrogen bonding in complex formation. Studies such as those by Ośmiałowski et al. (2013) have explored the interactions of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopy and quantum chemical calculations. These studies shed light on the substituent effects on complexation, essential for understanding the molecular interactions involved in the formation of urea-containing compounds (Ośmiałowski et al., 2013).
Synthesis and Antimicrobial Activities
The synthesis and antimicrobial properties of urea derivatives have also been a focus of scientific research. For instance, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrating the relevance of urea derivatives in developing compounds with potential antimicrobial applications (Sharma et al., 2004).
Molecular Docking and Inhibitory Activities
El-Azab et al. (2016) conducted FT-IR and FT-Raman spectra studies alongside molecular docking to analyze the stability and electronic properties of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. Their findings suggest potential inhibitory activity against specific targets, highlighting the utility of urea derivatives in the design of novel inhibitors (El-Azab et al., 2016).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Research by Abdelrazek et al. (2010) on the synthesis of new pyridine and naphthyridine derivatives provides insights into the versatility of urea compounds in synthesizing heterocyclic compounds with potential pharmacological properties (Abdelrazek et al., 2010).
Antioxidant Activities
Studies on the antioxidant activities of urea derivatives, such as those conducted by Zaki et al. (2017), demonstrate the potential of these compounds in medicinal chemistry, particularly in designing antioxidant agents (Zaki et al., 2017).
Properties
IUPAC Name |
1-ethyl-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-19-18(25)20-13-16-14-7-3-4-8-15(14)17(24)23(21-16)12-11-22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-13H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROPVPJMRGGPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.